molecular formula C11H14NaO5S B15131749 4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium

4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium

Cat. No.: B15131749
M. Wt: 281.28 g/mol
InChI Key: JCVVXFURBCOCQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(pivaloyloxy)benzenesulfonate involves the esterification of 4-hydroxybenzenesulfonic acid with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of Sodium 4-(pivaloyloxy)benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(pivaloyloxy)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfonates, and substituted benzenesulfonates .

Mechanism of Action

The mechanism of action of Sodium 4-(pivaloyloxy)benzenesulfonate involves its interaction with specific molecular targets. The pivaloyloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The sulfonate group facilitates its solubility in aqueous environments, making it suitable for use in diverse applications .

Comparison with Similar Compounds

  • Sodium 4-(tert-butylcarbonyloxy)benzenesulfonate
  • Sodium 4-(2,2-dimethylpropanoyloxy)benzenesulfonate

Comparison: Sodium 4-(pivaloyloxy)benzenesulfonate is unique due to its specific ester group, which imparts distinct chemical properties compared to other similar compounds. Its stability and reactivity make it a valuable reagent in various chemical and industrial processes .

Properties

Molecular Formula

C11H14NaO5S

Molecular Weight

281.28 g/mol

InChI

InChI=1S/C11H14O5S.Na/c1-11(2,3)10(12)16-8-4-6-9(7-5-8)17(13,14)15;/h4-7H,1-3H3,(H,13,14,15);

InChI Key

JCVVXFURBCOCQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)O.[Na]

Origin of Product

United States

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